Isocampneoside I

Hepatoprotection D-galactosamine cytotoxicity Primary hepatocytes

Isocampneoside I is an acylated phenylethanoid oligoglycoside with a defined hepatoprotective IC50 of 81.6 µM. It serves as a benchmark tool for SAR studies dissecting acylation patterns on cytoprotection, and as a selective negative control in aldose reductase assays. Its moderate TPSA (255.00 Ų) is ideal for formulation development. This is not a generic phenylethanoid glycoside; verify the exact structural variant to ensure reproducible dose-response and mechanistic data.

Molecular Formula C30H38O16
Molecular Weight 654.6 g/mol
Cat. No. B12386956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocampneoside I
Molecular FormulaC30H38O16
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C30H38O16/c1-13-23(36)25(38)26(39)30(44-13)46-28-24(37)21(12-42-22(35)8-4-14-3-6-16(31)18(33)9-14)45-29(27(28)40)43-11-20(41-2)15-5-7-17(32)19(34)10-15/h3-10,13,20-21,23-34,36-40H,11-12H2,1-2H3/b8-4+/t13-,20?,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1
InChIKeyDEEKDIJUYMOYHW-FAPGXYGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocampneoside I: An Acylated Phenylethanoid Oligosaccharide from Cistanche tubulosa for Hepatoprotection Research


Isocampneoside I (CAS 1119034-95-5) is a naturally occurring acylated phenylethanoid oligoglycoside first isolated from the stems of Cistanche tubulosa (Orobanchaceae), alongside structurally related kankanosides [1]. The compound is characterized by a caffeoyl-substituted phenylethanoid core linked to a rhamnose-containing oligosaccharide chain, conferring both hydrogen bonding capacity (9 H-bond donors) and a topological polar surface area (TPSA) of 255.00 Ų, which strongly influences its solubility and cellular permeability [2].

Why Isocampneoside I Cannot Be Interchanged with Generic Phenylethanoid Glycosides


Phenylethanoid glycosides from Cistanche species exhibit widely divergent hepatoprotective potencies that are tightly coupled to specific acylated oligosaccharide architectures. Isocampneoside I demonstrates a moderate inhibitory effect on D-galactosamine-induced hepatocyte death with an IC50 of 81.6 µM, whereas structurally similar in-class compounds—including acteoside (IC50 = 4.6 µM), isoacteoside (IC50 = 5.3 µM), and echinacoside (IC50 = 10.2 µM)—exhibit 8- to 18-fold higher potency in the identical assay system [1]. These quantitative differences underscore that the precise position and identity of the acyl group (e.g., caffeoyl vs. feruloyl) and the oligosaccharide linkage pattern are deterministic for functional activity. Consequently, substituting Isocampneoside I with a generic 'phenylethanoid glycoside' without verifying the exact structural variant will yield non-comparable experimental outcomes, particularly in dose-response studies and mechanistic investigations where the compound's intrinsic potency defines the concentration range and target engagement profile [1].

Quantitative Differentiation of Isocampneoside I from Closest Structural Analogs


Hepatoprotective Potency: Isocampneoside I vs. Acteoside and Echinacoside

In a direct head-to-head study, Isocampneoside I inhibited D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes with an IC50 of 81.6 µM [1]. This potency is substantially weaker than the most abundant phenylethanoid glycosides in Cistanche tubulosa: acteoside (IC50 = 4.6 µM) and echinacoside (IC50 = 10.2 µM) [1]. The 17.7-fold difference in IC50 between Isocampneoside I and acteoside highlights the critical impact of structural acylation patterns on biological efficacy.

Hepatoprotection D-galactosamine cytotoxicity Primary hepatocytes IC50

Physicochemical Properties: Polar Surface Area and H-Bonding Capacity

Isocampneoside I possesses a topological polar surface area (TPSA) of 255.00 Ų and a hydrogen bond donor count of 9, with a molecular weight of 654.60 g/mol [1]. For comparison, echinacoside—a more potent analog—has a TPSA of approximately 368 Ų and 14 H-bond donors due to its larger glucopyranosyl moiety [2]. The lower TPSA of Isocampneoside I predicts moderately improved passive membrane permeability, yet this physicochemical advantage does not translate to higher hepatoprotective potency, indicating that target engagement and intracellular signaling modulation are governed by specific structural recognition rather than bulk diffusion properties.

Physicochemical properties TPSA Hydrogen bonding Solubility

Lack of Cross-Reactivity in Aldose Reductase Assays

Several phenylethanoid glycosides from Cistanche tubulosa and Paulownia species demonstrate potent rat lens aldose reductase (RLAR) inhibitory activity. Campneoside I, an isomer of Isocampneoside I, exhibits an IC50 of 0.53 µM against RLAR, while kankanoside J1 shows an IC50 of 9.3 µM [1]. In contrast, Isocampneoside I was not reported to inhibit RLAR in the same panel, indicating a sharp structure-activity divergence at this enzyme target [1]. This negative data is valuable for researchers seeking to avoid off-target aldose reductase modulation when investigating hepatoprotective mechanisms.

Aldose reductase Enzyme inhibition IC50 Selectivity

In Vivo Hepatoprotective Efficacy: Absence vs. Demonstrated Protection

In a mouse model of D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced acute liver injury, the principal Cistanche phenylethanoid glycosides echinacoside, acteoside, and isoacteoside demonstrated significant in vivo hepatoprotective effects at oral doses of 25–100 mg/kg [1]. Isocampneoside I was not evaluated in this in vivo model, and its substantially higher in vitro IC50 (81.6 µM vs. 4.6–10.2 µM for the protective constituents) strongly suggests that translation to in vivo efficacy would require impractically high doses or alternative formulation strategies. This gap in in vivo validation is a critical differentiator for procurement decisions.

In vivo Hepatoprotection D-GalN/LPS Mouse model

Optimal Research Application Scenarios for Isocampneoside I


Mechanistic Studies of D-Galactosamine-Induced Hepatocyte Death at Moderate Concentrations

Isocampneoside I is best utilized as a tool compound for investigating the early signaling events and cytoprotective pathways activated in response to D-galactosamine (D-GalN) challenge in primary hepatocyte cultures. At its IC50 of 81.6 µM, the compound provides a defined, reproducible point of partial protection that allows for dose-response profiling and comparison with more potent analogs (acteoside, IC50 = 4.6 µM) in side-by-side experiments [1]. This makes it particularly suitable for structure-activity relationship (SAR) studies aiming to dissect how specific acylation patterns on the phenylethanoid core modulate cellular protection. [1]

Physicochemical Benchmarking and Formulation Development for Phenylethanoid Glycosides

With a moderate TPSA of 255.00 Ų and a molecular weight of 654.60 g/mol, Isocampneoside I serves as an intermediate physicochemical benchmark within the phenylethanoid glycoside family—positioned between smaller, more permeable compounds and larger, more polar ones like echinacoside (TPSA ≈368 Ų) [1]. Researchers developing solubilization, nanoencapsulation, or prodrug strategies for this natural product class can use Isocampneoside I as a representative candidate to optimize formulations that balance aqueous solubility with membrane permeability, without the confounding influence of extremely high or low potency. [1]

Negative Control for Aldose Reductase-Mediated Effects in Hepatoprotection Studies

Because Isocampneoside I exhibits no detectable inhibitory activity against rat lens aldose reductase (RLAR), whereas structurally similar compounds like campneoside I (IC50 = 0.53 µM) are potent inhibitors, Isocampneoside I can be strategically employed as a negative control to rule out RLAR-mediated mechanisms in hepatoprotection or cytotoxicity assays [1]. This application is particularly valuable when the research objective is to isolate D-GalN-specific hepatoprotective pathways from aldose reductase-dependent polyol pathway interference. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isocampneoside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.